Integrastatin A
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Overview
Description
Integrastatin A is an organic heterotetracyclic compound that is 6H-6,12-epoxydibenzo[b,f]oxocin-11(12H)-one substituted by hydroxy groups at positions 4, 7 and 8, a hydroxymethyl group position 1, methyl groups at positions 6 and 12 and methoxy groups at positions 3 and 9. It is isolated as a racemate from Unidentified fungi (New mexico) and has been shown to exhibit inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is an aromatic ether, a bridged compound, a cyclic ether, a cyclic ketone, an organic heterotetracyclic compound, a polyphenol and a primary alcohol.
Scientific Research Applications
HIV-1 Integrase Inhibition
Integrastatin A has been identified as an inhibitor of the HIV-1 integrase strand transfer reaction, a crucial step in the HIV replication cycle. This was discovered through the study of novel aromatic natural products derived from fungal fermentations, which revealed the inhibitory activities of integrastatins on HIV-1 integrase with IC50 values of 1.1–2.5 μM (Singh et al., 2002).
Total Synthesis of Integrastatin B
While not directly about this compound, research on Integrastatin B, a closely related compound, demonstrates the potential for synthesizing these complex molecules. The total synthesis of Integrastatin B, a potent HIV-1 integrase inhibitor, was accomplished in a seven-step process, highlighting the feasibility of synthesizing these compounds for further study (More & Ramana, 2016).
Synthesis of Tetracyclic Cores
The synthesis of the tetracyclic cores of Integrastatins, which exhibit a broad spectrum of biological activities, has been achieved. This synthesis involved strategies like umpolung alkylation-lactonisation, demonstrating the intricate chemistry behind the production of these molecules (Jeong, Sperry, & Brimble, 2019).
Synthesis of Integrastatin Nucleus
Research has also been conducted on the synthesis of the Integrastatin nucleus using novel chemical reactions, which is significant for understanding the structural basis of its biological activity (Foot, Giblin, & Taylor, 2003).
Rapid Synthesis of Integrastatin Core
A rapid and convergent synthesis method for the Integrastatin core has been developed. This approach, relying on palladium(II)-catalyzed oxidative cyclization, demonstrates the potential for more efficient production of these compounds for research and therapeutic use (Tadross, Bugga, & Stoltz, 2011).
Properties
CAS No. |
324518-10-7 |
---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one |
InChI |
InChI=1S/C20H20O9/c1-19-12-8(7-21)5-10(26-3)15(23)17(12)28-20(2,29-19)13-9(18(19)25)6-11(27-4)14(22)16(13)24/h5-6,21-24H,7H2,1-4H3 |
InChI Key |
LNYIJBSSELCSKA-UHFFFAOYSA-N |
SMILES |
CC12C3=C(C(=C(C=C3CO)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C |
Canonical SMILES |
CC12C3=C(C(=C(C=C3CO)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C |
Synonyms |
integrastatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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